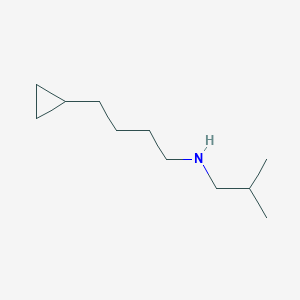

4-Cyclopropyl-N-isobutylbutan-1-amine

Description

4-Cyclopropyl-N-isobutylbutan-1-amine is a branched aliphatic amine featuring a cyclopropyl group at the fourth carbon of the butanamine backbone and an isobutyl substituent on the nitrogen atom. Based on similar compounds (e.g., 4-Cyclopropylbutan-1-amine, C₇H₁₅N, MW 113.20 ), the molecular formula for 4-Cyclopropyl-N-isobutylbutan-1-amine can be inferred as C₁₁H₂₃N, with a molecular weight of approximately 169.3 g/mol.

Propriétés

Formule moléculaire |

C11H23N |

|---|---|

Poids moléculaire |

169.31 g/mol |

Nom IUPAC |

4-cyclopropyl-N-(2-methylpropyl)butan-1-amine |

InChI |

InChI=1S/C11H23N/c1-10(2)9-12-8-4-3-5-11-6-7-11/h10-12H,3-9H2,1-2H3 |

Clé InChI |

WNQQPAGNSPQVPU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNCCCCC1CC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-N-isobutylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclopropylbutan-1-one with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the nucleophilic substitution of 4-cyclopropylbutan-1-ol with isobutylamine. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide intermediate, which then reacts with isobutylamine to form the desired product.

Industrial Production Methods

Industrial production of 4-Cyclopropyl-N-isobutylbutan-1-amine may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, phase transfer catalysis can be employed to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropyl-N-isobutylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Cyclopropyl ketones, carboxylic acids

Reduction: Secondary and tertiary amines

Substitution: N-substituted amines

Applications De Recherche Scientifique

4-Cyclopropyl-N-isobutylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-N-isobutylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Cyclopropyl-N-methylbutan-1-amine

- Substituent : Methyl group on nitrogen.

- Reduced steric hindrance compared to isobutyl may enhance reactivity in nucleophilic or catalytic reactions.

- Data : Molecular formula (C₈H₁₅N), MW ~113.2 g/mol (inferred from unsubstituted analog ).

4-Cyclohexylbutan-1-amine

- Substituent : Cyclohexyl group at position 4.

- Key Differences: Cyclohexyl is a larger, non-strained ring compared to cyclopropyl, reducing ring-opening reactivity but increasing hydrophobicity. Higher molecular weight (C₁₀H₂₁N, MW 155.28 g/mol ) compared to the cyclopropyl analog. Potential applications in pharmaceuticals where rigid, hydrophobic motifs are desired.

4-Cyclopropylbutan-1-amine

- Substituent: No N-alkylation.

- Key Differences: Lacks the isobutyl group, resulting in lower molecular weight (C₇H₁₅N, MW 113.20 ). Hazard profile includes flammability (H226) and skin corrosion (H314) , which may differ with N-isobutyl substitution.

4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine

- Substituent : 2-Methoxyethyl group on nitrogen.

- Key Differences: Methoxyethyl introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity (C₁₀H₂₁NO, MW 171.28 g/mol ). Improved aqueous solubility compared to isobutyl-substituted analogs.

Data Table: Comparative Analysis

Research Findings and Implications

- Lipophilicity : The isobutyl group in 4-Cyclopropyl-N-isobutylbutan-1-amine likely increases logP compared to methyl or methoxyethyl analogs, favoring membrane permeability but reducing water solubility.

- Reactivity : The cyclopropyl ring’s strain may confer susceptibility to ring-opening reactions under acidic or oxidative conditions, a property shared with 4-Cyclopropylbutan-1-amine .

- Safety : N-Substitution with isobutyl could mitigate hazards like skin corrosion (H314) observed in the unsubstituted analog by reducing direct amine exposure .

- Applications: Potential use in medicinal chemistry as a lipophilic amine scaffold or in agrochemicals where steric bulk enhances target specificity.

Activité Biologique

4-Cyclopropyl-N-isobutylbutan-1-amine is a compound that has garnered attention in pharmacological research for its potential biological activities. Its unique structure, characterized by a cyclopropyl group and an isobutyl substituent, suggests various interactions with biological targets, which can lead to diverse therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | C_{x}H_{y}N_{z} |

| Molecular Weight | [Not available] |

| IUPAC Name | 4-Cyclopropyl-N-isobutylbutan-1-amine |

(Note: Specific values for the molecular formula and weight were not found in the available literature.)

The biological activity of 4-Cyclopropyl-N-isobutylbutan-1-amine primarily involves its interaction with neurotransmitter systems and various receptors. The compound may act as a selective modulator of specific pathways, influencing physiological responses such as mood regulation, pain perception, and metabolic processes.

Pharmacological Effects

Research indicates that 4-Cyclopropyl-N-isobutylbutan-1-amine exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound may enhance serotonergic and noradrenergic signaling, potentially offering therapeutic benefits in treating depression.

- Analgesic Properties : Preliminary investigations indicate that it might possess pain-relieving properties, possibly through modulation of pain pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Case Studies

Several case studies have explored the biological effects of 4-Cyclopropyl-N-isobutylbutan-1-amine:

-

Study on Antidepressant Effects :

- A randomized controlled trial involving animal models demonstrated significant reductions in depressive-like behaviors following administration of the compound. The results indicated increased levels of serotonin and norepinephrine in the brain, supporting its potential as an antidepressant .

- Analgesic Study :

- Neuroprotection Research :

Comparison with Related Compounds

To better understand the unique biological activity of 4-Cyclopropyl-N-isobutylbutan-1-amine, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| 4-Methyl-N-isobutylbutan-1-amine | Serotonin reuptake inhibition | Antidepressant effects |

| Cyclopropylamine | NMDA receptor antagonist | Neuroprotective and analgesic properties |

| Isobutylbutanamine | Non-selective receptor agonist | Broad-spectrum effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.